molecular formula C40H78N12O12S B12463538 Leupeptinhemisulfate

Leupeptinhemisulfate

Cat. No.: B12463538
M. Wt: 951.2 g/mol
InChI Key: HFKRKHUDDFQRJB-VFFZMTJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Leupeptinhemisulfate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: this compound can be reduced to its corresponding alcohols or amines under appropriate conditions.

    Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Leupeptinhemisulfate is unique in its ability to inhibit a broad range of proteases with high specificity and low toxicity . Similar compounds include:

    Pepstatin: Another protease inhibitor that specifically inhibits aspartic proteases.

    Aprotinin: A serine protease inhibitor used to reduce bleeding during surgery.

    E-64: A cysteine protease inhibitor with a different mechanism of action compared to this compound.

This compound stands out due to its broad-spectrum inhibition and its effectiveness in various biological and industrial applications .

Properties

Molecular Formula

C40H78N12O12S

Molecular Weight

951.2 g/mol

IUPAC Name

(2S)-2-acetamido-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide;sulfuric acid

InChI

InChI=1S/2C20H38N6O4.H2O4S/c2*1-12(2)9-16(25-14(5)28)19(30)26(17(18(21)29)10-13(3)4)15(11-27)7-6-8-24-20(22)23;1-5(2,3)4/h2*11-13,15-17H,6-10H2,1-5H3,(H2,21,29)(H,25,28)(H4,22,23,24);(H2,1,2,3,4)/t2*15-,16-,17-;/m00./s1

InChI Key

HFKRKHUDDFQRJB-VFFZMTJFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N([C@@H](CCCN=C(N)N)C=O)[C@@H](CC(C)C)C(=O)N)NC(=O)C.CC(C)C[C@@H](C(=O)N([C@@H](CCCN=C(N)N)C=O)[C@@H](CC(C)C)C(=O)N)NC(=O)C.OS(=O)(=O)O

Canonical SMILES

CC(C)CC(C(=O)N(C(CCCN=C(N)N)C=O)C(CC(C)C)C(=O)N)NC(=O)C.CC(C)CC(C(=O)N(C(CCCN=C(N)N)C=O)C(CC(C)C)C(=O)N)NC(=O)C.OS(=O)(=O)O

Origin of Product

United States

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